Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate
Overview
Description
Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C₁₇H₁₆N₂O₇. It is a derivative of benzoic acid and contains both nitro and carbamoyl functional groups, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-nitrobenzoic acid with 2,5-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products Formed
Reduction: 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbamoyl group may also play a role in modulating the compound’s activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate: Similar structure but with different methoxy group positions.
Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-4-nitrobenzoate: Similar structure but with the nitro group in a different position.
Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-aminobenzoate: Reduction product of the nitro compound.
Uniqueness
Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of nitro, carbamoyl, and ester groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c1-24-13-4-5-15(25-2)14(9-13)18-16(20)10-6-11(17(21)26-3)8-12(7-10)19(22)23/h4-9H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKQTNSXXUKZQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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